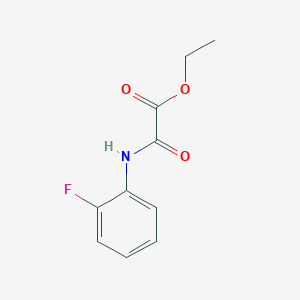

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

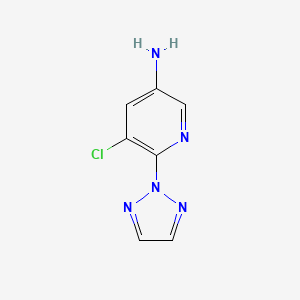

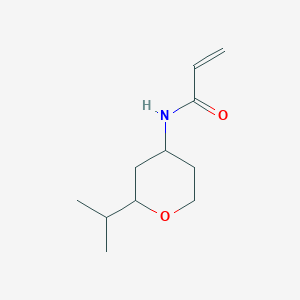

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate, also known as ethyl 2-amino-2-(2-fluorophenyl)acetate, is a chemical compound that has garnered significant attention in the scientific community due to its potential as a versatile starting material for the synthesis of various biologically active compounds. It has a molecular formula of C10H12FNO2 and a molecular weight of 197.21 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate consists of a fluorophenyl group attached to an ethyl acetate group via an amino linkage . The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is a liquid at room temperature . It has a molecular weight of 197.21 .Applications De Recherche Scientifique

Synthesis Approaches and Characterization

- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized using ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate. Characterization included FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction, revealing crystallization in the orthorhombic space group Pbca (Sapnakumari et al., 2014).

Chemical Interactions and Molecular Structure

- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were explored for their protein-tyrosine phosphatase 1B inhibitory activity. Docking results indicated potential hydrogen bond interactions between the oxamate group and the catalytic amino acid residues Arg221 and Ser216 (Navarrete-Vázquez et al., 2012).

Application in Synthesis of Medicinal Compounds

- A synthesis method for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was developed from ethyl 2-(4-fluorophenyl)-2-oxoacetate (Wang, 2015).

Intramolecular and Intermolecular Bonding Analysis

- The synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality indicated self-assembled dimers in solid state through O⋯π-hole tetrel bonding interactions. This was analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).

Chemoselective Synthesis and Applications

- The synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester demonstrated a highly chemoselective method, offering moderate to good yields and potential for diverse applications (Pretto et al., 2019).

Supramolecular Assembly Analysis

- The synthesis and characterization of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate revealed a three-dimensional supramolecular network governed by hydrogen bonds and π⋯π stacking interactions, crucial for stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).

Propriétés

IUPAC Name |

ethyl 2-(2-fluoroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBPTNQEKPGQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2429591.png)

![1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one](/img/structure/B2429593.png)

![1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2429595.png)

![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)

![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)